3-bromo-3,3-difluoropropan-1-ol

Catalog No.
S6440194
CAS No.
1457991-46-6
M.F
C3H5BrF2O
M. Wt
174.97 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-bromo-3,3-difluoropropan-1-ol

CAS Number

1457991-46-6

Product Name

3-bromo-3,3-difluoropropan-1-ol

IUPAC Name

3-bromo-3,3-difluoropropan-1-ol

Molecular Formula

C3H5BrF2O

Molecular Weight

174.97 g/mol

InChI

InChI=1S/C3H5BrF2O/c4-3(5,6)1-2-7/h7H,1-2H2

InChI Key

VOVIJZMMPQFCRY-UHFFFAOYSA-N

Canonical SMILES

C(CO)C(F)(F)Br

3-bromo-3,3-difluoropropan-1-ol is a fluorinated alcohol compound with the molecular formula C₃H₅BrF₂O. This compound has garnered significant interest in the scientific community due to its unique properties and potential applications in organic synthesis and medicinal chemistry. It was first synthesized in 2004, marking its entry into the realm of fluorinated organic compounds, which are known for their stability and reactivity in various chemical processes . The compound is characterized as a colorless liquid with a boiling point of 115-116 °C and a melting point of -21.5 to -22.5 °C, making it stable under standard laboratory conditions.

Typical of alcohols and halides:

  • Oxidation: The alcohol group can be oxidized to form a carbonyl compound (ketone or aldehyde).
  • Reduction: The bromine atom can be removed or the alcohol can be converted to other functional groups.
  • Substitution: The bromine atom can be replaced by various nucleophiles, such as hydroxyl or alkyl groups.

Common reagents used in these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and sodium hydroxide for substitution reactions.

Research indicates that 3-bromo-3,3-difluoropropan-1-ol exhibits notable biological activities. It has demonstrated antiviral properties against human cytomegalovirus with an IC₅₀ value of 7.02 μM, suggesting potential as a candidate for antiviral drug development. Additionally, studies have shown antibacterial activity against Gram-negative bacteria such as Escherichia coli, indicating its usefulness in combating bacterial infections.

The synthesis of 3-bromo-3,3-difluoropropan-1-ol typically involves the reaction of difluorocarbene with bromoform in the presence of a base like potassium tert-butoxide. This method yields approximately 83% of the desired product and can be further purified through recrystallization from diethyl ether. Various analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are employed to characterize the compound post-synthesis.

The applications of 3-bromo-3,3-difluoropropan-1-ol are diverse:

  • Organic Synthesis: It serves as a versatile building block for synthesizing various fluorinated organic compounds.
  • Medicinal Chemistry: Its unique properties make it useful in developing new pharmaceuticals, particularly antiviral and antibacterial agents.
  • Material Science: The compound can also be utilized in creating new materials with specific properties, including polymers and coatings .

Studies on the interactions of 3-bromo-3,3-difluoropropan-1-ol with biological targets reveal its potential mechanisms of action. The compound may interact with enzymes or receptors, influencing biochemical pathways that could lead to therapeutic effects. Further research is needed to elucidate these mechanisms fully and explore its efficacy in various biological contexts.

Several compounds share structural similarities with 3-bromo-3,3-difluoropropan-1-ol. Here are some notable examples:

Compound NameStructural FeaturesUnique Properties
3-Amino-3-(4-bromo-3-methylphenyl)-2,2-difluoropropan-1-olContains an amino groupPotential anti-inflammatory properties
3-Amino-3-(4-bromo-3-methylphenyl)propanenitrileContains a nitrile groupUnique reactivity due to nitrile functionality
3-Amino-3-(4-bromo-3-methylphenyl)propanoateContains an ester groupPotential applications in drug delivery systems

Uniqueness

What sets 3-bromo-3,3-difluoropropan-1-ol apart from these similar compounds is its difluoropropanol structure, which imparts distinct chemical properties that enhance its reactivity and stability compared to non-fluorinated analogs. This uniqueness makes it particularly valuable in both synthetic chemistry and medicinal applications .

Purity

95 ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

0.8

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

173.94918 g/mol

Monoisotopic Mass

173.94918 g/mol

Heavy Atom Count

7

Dates

Last modified: 08-25-2023

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